REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[Mg]Br.Br[CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.CN(CCN(C)C)C.[Cl-].[NH4+]>>[CH:14]1([C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH:1]=2)[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1 |f:3.4|
|
Name
|
2-Naphthyl magnesium bromide
|
Quantity
|
1.46 mL
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)[Mg]Br
|
Name
|
|
Quantity
|
163.1 mg
|
Type
|
reactant
|
Smiles
|
BrC1CCCCC1
|
Name
|
FeCl3
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
181.1 μL
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 10 minutes at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a pad of Florisil®
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1=CC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |